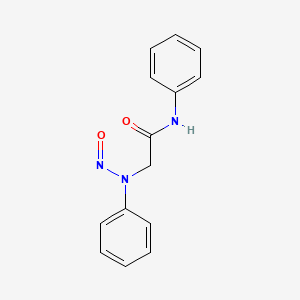
N-Nitroso-N-phenyl-glycine Anilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-phenyl-glycine Anilide is an organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.272 g/mol . It is a nitrosamine derivative, characterized by the presence of a nitroso group (-N=O) bonded to an amine. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-N-phenyl-glycine Anilide can be synthesized through various methods. One common approach involves the reaction of N-phenylglycine with nitrous acid (HNO2) under acidic conditions . The reaction typically proceeds as follows:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is added to a cold acidic solution to form nitrous acid.
Nitrosation Reaction: The nitrous acid reacts with N-phenylglycine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of nitrosation reactions can be applied. Industrial production would likely involve large-scale nitrosation reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-phenyl-glycine Anilide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the nitroso group.
Scientific Research Applications
N-Nitroso-N-phenyl-glycine Anilide is utilized in various scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Nitroso-N-phenyl-glycine Anilide involves its interaction with nucleophiles due to the electrophilic nature of the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the presence of the phenyl and glycine moieties, which can modulate its interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-methylurea: Another nitrosamine with similar reactivity but different structural features.
N-Nitroso-N-ethylurea: Similar in reactivity but with an ethyl group instead of a phenyl group.
N-Nitroso-N-phenylhydroxylamine: Similar structure but with a hydroxylamine group instead of glycine.
Uniqueness
N-Nitroso-N-phenyl-glycine Anilide is unique due to the presence of both the nitroso and glycine moieties, which confer distinct chemical and biological properties. Its structure allows for specific interactions with nucleophiles and other reactive species, making it valuable in various research applications .
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(N-nitrosoanilino)-N-phenylacetamide |
InChI |
InChI=1S/C14H13N3O2/c18-14(15-12-7-3-1-4-8-12)11-17(16-19)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18) |
InChI Key |
ZBUNFZLMGDKJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















